molecular formula C17H11F3N2O4S B2803333 Methyl 3-amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 625377-31-3

Methyl 3-amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2803333
CAS No.: 625377-31-3
M. Wt: 396.34
InChI Key: FEPAFNQGKIYLPJ-UHFFFAOYSA-N
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Description

“Methyl 3-amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate” is a complex organic compound. It contains several functional groups and structural features, including a benzodioxol group, a trifluoromethyl group, and a thienopyridine ring. These features suggest that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring system. The benzodioxol group is a fused ring system that can contribute to the compound’s stability and may influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

Fluorescence and Antitumor Applications

A study investigated the photophysical properties of thieno[3,2-b]pyridine derivatives, including those similar to the specified compound, for their potential antitumor applications. These compounds were found to have reasonable fluorescence quantum yields and exhibited solvatochromic behavior. The research highlighted their incorporation into lipid membranes and nanoliposome formulations for future drug delivery applications, indicating their promising role in antitumor treatments (Carvalho et al., 2013).

Synthetic Pathways and Chemical Transformations

Further research has delved into the synthesis of novel thieno[2,3-b]pyridine derivatives through various chemical reactions, showcasing the compound's versatility in creating a broad range of heterocyclic compounds. These studies not only expand the synthetic routes available for such molecules but also open new avenues for their application in creating compounds with potential biological activities (Bakhite et al., 2005).

Multicomponent Synthesis for Functionalized Derivatives

Innovative synthetic methodologies have been developed for functionalized thieno[2,3-b]pyridines, involving multicomponent condensation reactions. These methods facilitate the synthesis of derivatives with a variety of functional groups, enhancing their utility in medicinal chemistry and drug development (Dyachenko et al., 2019).

Antibacterial Activity

A specific study focused on the antibacterial properties of derivatives of thieno[2,3-b]pyridine, indicating that these compounds possess significant antibacterial activity. This highlights the potential of such molecules in the development of new antibacterial agents (Kostenko et al., 2015).

Heterocyclic Chemistry and Molecular Structure

Another aspect of research into thieno[2,3-b]pyridine derivatives is the exploration of their molecular structures and the synthesis of complex heterocyclic systems. These studies provide valuable insights into the chemical behavior of these compounds and their potential interactions in biological systems (Dyachenko et al., 2019).

Future Directions

The study and development of new organic compounds like this one is a key area of research in chemistry. This compound could potentially be studied for its chemical properties, reactivity, and potential applications in various fields .

Properties

IUPAC Name

methyl 3-amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O4S/c1-24-16(23)14-13(21)12-8(17(18,19)20)5-9(22-15(12)27-14)7-2-3-10-11(4-7)26-6-25-10/h2-5H,6,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPAFNQGKIYLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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